molecular formula C3H6O B094198 Methyl vinyl ether CAS No. 107-25-5

Methyl vinyl ether

Cat. No. B094198
M. Wt: 58.08 g/mol
InChI Key: XJRBAMWJDBPFIM-UHFFFAOYSA-N
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Patent
US04352359

Procedure details

Copoly(methyl vinyl ether:maleic anhydride)(50:50) (Grantrez AN-119 available from GAF)(20.6 grams) was suspended in 80 grams of water and heated on a steam bath to form a 20% solids clear solution of copoly(methyl vinyl ether:maleic acid) (50:50) in water. To 61.8 grams of the solution (containing 12.4 grams of copolymer and 8.26 grams (0.072 mole) of maleic acid)) was added 4.0 grams (0.072 mole) of potassium hydroxide in order to half-neutralize all maleic acid present. Glycerol (9.3 grams) was also added as a plasticizer. The impedance of a bioelectrode prepared with the material was 33 Kohms.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 g
Type
solvent
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH3:4])=[CH2:2].[C:5]1(=[O:11])[O:10][C:8](=[O:9])[CH:7]=[CH:6]1>O>[CH:1]([O:3][CH3:4])=[CH2:2].[C:5]([OH:10])(=[O:11])/[CH:6]=[CH:7]\[C:8]([OH:3])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Four
Name
Quantity
80 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C(=C)OC
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04352359

Procedure details

Copoly(methyl vinyl ether:maleic anhydride)(50:50) (Grantrez AN-119 available from GAF)(20.6 grams) was suspended in 80 grams of water and heated on a steam bath to form a 20% solids clear solution of copoly(methyl vinyl ether:maleic acid) (50:50) in water. To 61.8 grams of the solution (containing 12.4 grams of copolymer and 8.26 grams (0.072 mole) of maleic acid)) was added 4.0 grams (0.072 mole) of potassium hydroxide in order to half-neutralize all maleic acid present. Glycerol (9.3 grams) was also added as a plasticizer. The impedance of a bioelectrode prepared with the material was 33 Kohms.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 g
Type
solvent
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH3:4])=[CH2:2].[C:5]1(=[O:11])[O:10][C:8](=[O:9])[CH:7]=[CH:6]1>O>[CH:1]([O:3][CH3:4])=[CH2:2].[C:5]([OH:10])(=[O:11])/[CH:6]=[CH:7]\[C:8]([OH:3])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Four
Name
Quantity
80 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C(=C)OC
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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